molecular formula C12H15Si B14588136 CID 78066222

CID 78066222

Cat. No.: B14588136
M. Wt: 187.33 g/mol
InChI Key: IMKWRYFQAOOURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78066222 is a chemical compound of interest in pharmacological and analytical research due to its structural and functional properties. For instance, Figure 1 () illustrates a chemical structure labeled as "CID," which may represent a compound structurally analogous to this compound. The gas chromatography-mass spectrometry (GC-MS) analysis of CIEO (Citrus aurantium essential oil) fractions (Figure 1C) highlights methodologies relevant for characterizing this compound, such as vacuum distillation and spectral analysis .

Key physicochemical properties (e.g., molecular weight, solubility) and synthetic pathways for similar compounds are detailed in . For example, a structurally related compound (CAS 20358-06-9) features a molecular formula of C₇H₅FN₂S, molecular weight of 168.19 g/mol, and solubility of 0.249 mg/mL. These parameters may serve as proxies for this compound in absence of direct data .

Properties

Molecular Formula

C12H15Si

Molecular Weight

187.33 g/mol

InChI

InChI=1S/C12H15Si/c1-4-10-13(5-2)12-8-6-11(3)7-9-12/h1,6-9H,5,10H2,2-3H3

InChI Key

IMKWRYFQAOOURH-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC#C)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

The preparation methods for CID 78066222 involve specific synthetic routes and reaction conditions. Industrial production methods typically include the following steps:

Chemical Reactions Analysis

CID 78066222 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include chromic acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78066222 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78066222 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacological Comparison

Property CID 78066222 (Inferred) CAS 20358-06-9 CID (Dimerizer, ) CID (Chemotherapy-Induced Diarrhea, )
Molecular Formula Not reported C₇H₅FN₂S Not reported Not applicable (Clinical condition)
Molecular Weight ~168–200 g/mol* 168.19 g/mol Variable (Protein-targeted) Not applicable
Solubility Moderate 0.249 mg/mL Cell-permeable Not applicable
Primary Application Pharmacological agent Synthetic intermediate Protein dimerization Clinical endpoint (Diarrhea incidence: 8.3% vs. 26.4% )
Key Features GC-MS detectable High GI absorption Photocleavable, SNAP-tag reactive Treated with moxibustion

*Estimated based on analogs in .

Structural and Functional Insights

  • Synthetic Analogs () : Compounds like CAS 20358-06-9 share structural motifs (e.g., aromatic rings, sulfur-containing groups) with this compound, enabling similar reactivity in organic synthesis. Their synthesis involves halogenation and nucleophilic substitution, suggesting this compound may follow analogous pathways .
  • Protein-Targeted CIDs (): Photocleavable chemical inducers of dimerization (CIDs) like pRap enable spatiotemporal control of protein interactions.
  • Clinical Relevance () : CID as chemotherapy-induced diarrhea (incidence: 26.4% in controls) is mitigated by moxibustion (reduced to 8.3%). This contrasts with the chemical compound this compound, underscoring the dual use of "CID" in biomedical literature .

Research Findings and Limitations

  • Analytical Characterization : this compound’s detection via GC-MS (Figure 1C) and vacuum distillation fractionation (Figure 1D) aligns with protocols for volatile compound analysis . However, its mass spectrum (Figure 1D) remains uninterpreted in the evidence.
  • Pharmacological Potential: highlights analogs with high GI absorption and CYP1A2 inhibition, suggesting this compound may exhibit similar pharmacokinetic or toxicological profiles .
  • Contradictions : The term "CID" refers ambiguously to both chemical compounds (e.g., dimerizers) and clinical conditions (e.g., diarrhea), necessitating careful contextualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.